![molecular formula C18H19NOS B2760524 (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1396890-76-8](/img/structure/B2760524.png)
(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a conjugated system with a phenyl group, a thiophene ring, and a piperidine ring
科学的研究の応用
Chemistry
In chemistry, (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which involves the synthesis, transport, and release of melanin .
Mode of Action
The compound exhibits strong competitive inhibition activity against tyrosinase . It interacts with tyrosinase residues in the tyrosinase active site, thereby directly inhibiting tyrosinase as a competitive inhibitor .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the synthesis of melanin, leading to anti-melanogenic effects . This is particularly significant in α-MSH and IBMX-induced B16F10 melanoma cells .
Result of Action
The compound’s action results in dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells . This suggests that the compound might be considered a potent tyrosinase inhibitor for use in the development of therapeutic agents for diseases associated with hyperpigment disorders .
生化学分析
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophene group through a nucleophilic substitution reaction.
Aldol Condensation: The functionalized piperidine derivative undergoes an aldol condensation with benzaldehyde to form the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
(E)-3-phenyl-1-(4-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-3-phenyl-1-(4-(furan-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs with pyridine or furan rings. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
特性
IUPAC Name |
(E)-3-phenyl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(9-8-15-5-2-1-3-6-15)19-12-10-16(11-13-19)17-7-4-14-21-17/h1-9,14,16H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWMQHBGFQNJR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
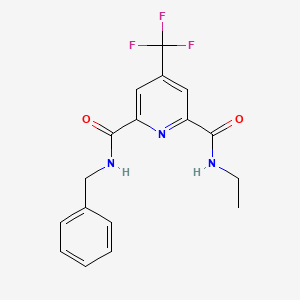
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)
![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)
![4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2760451.png)
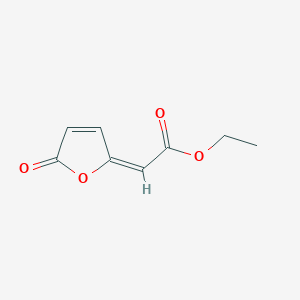
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)
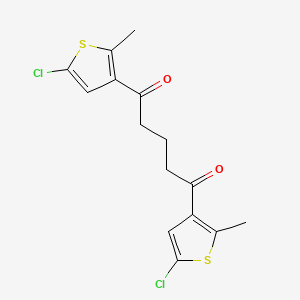
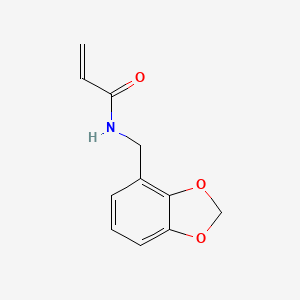
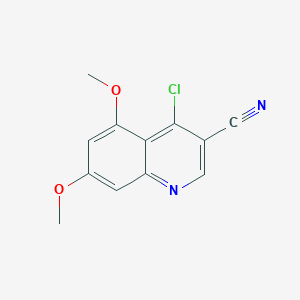
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)
![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)
